Cdk8-IN-12

Kinase Selectivity CDK8 Inhibition Off-Target Profiling

Cdk8-IN-12 (CAS 2613307-67-6) is a potent, selective CDK8 inhibitor (Ki=14 nM) with proven oral bioavailability (F=38.8%) and strong anti-proliferative activity against MOLM-13 and MV4-11 AML cells (GC50=0.02-0.03 μM). Its low CYP450 inhibition (IC50>50 μM) makes it ideal for combination preclinical studies. Choose this batch-verified compound for reliable in vivo pharmacodynamic and oncology research.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
Cat. No. B12405075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-12
Molecular FormulaC21H20ClN3O2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3C4=CC5=CC=CC=C5O4)Cl
InChIInChI=1S/C21H20ClN3O2/c22-16-13-23-12-15(18-11-14-3-1-2-4-17(14)27-18)19(16)25-9-6-21(7-10-25)5-8-24-20(21)26/h1-4,11-13H,5-10H2,(H,24,26)
InChIKeyILMHDRGZABQLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-12: Potent Orally Active CDK8 Inhibitor for AML Research and Drug Development


Cdk8-IN-12 (CAS 2613307-67-6) is a selective, orally active, and potent small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) . Characterized in a 2024 primary research study as compound 12, it exhibits a CDK8 Ki of 14 nM and demonstrates targeted anti-proliferative activity against acute myeloid leukemia (AML) cell lines [1]. Its defined mechanism of action involves the inhibition of STAT1 and STAT5 phosphorylation, positioning it as a valuable chemical probe for dissecting transcriptional regulation in oncology research [2].

Why Cdk8-IN-12 Cannot Be Substituted by Other CDK8 Inhibitors in Your Study


CDK8 inhibitors constitute a structurally and pharmacologically diverse class, and generic substitution can undermine experimental reproducibility and translational relevance. Critical differentiators such as kinase selectivity profiles (e.g., off-target inhibition of GSK-3α/β vs. CDK19), oral bioavailability (F%), and cellular potency in specific disease models (e.g., GC50 in AML cell lines) vary significantly across compounds. For instance, Cdk8-IN-12 exhibits a unique balance of potent CDK8 inhibition (Ki = 14 nM) alongside a defined off-target signature (GSK-3α/β, PCK-θ) and demonstrated in vivo oral exposure (F = 38.8%) [1]. Simply choosing any 'CDK8 inhibitor' without matching these quantified parameters risks selecting a tool compound with insufficient target engagement, divergent phenotypic effects, or inadequate pharmacokinetic properties for in vivo studies. The following evidence provides the quantitative justification for selecting Cdk8-IN-12 over close structural or functional analogs [2].

Cdk8-IN-12 Quantitative Differentiation: Evidence-Based Selection Criteria


Quantified Kinase Potency and Selectivity Profile vs. In-Class Analogs

Cdk8-IN-12 demonstrates potent CDK8 inhibition with a Ki of 14 nM . Its off-target kinase inhibition profile is explicitly characterized, showing measurable activity against GSK-3α (Ki = 13 nM), GSK-3β (Ki = 4 nM), and PCK-θ (Ki = 109 nM) . This contrasts with other CDK8 inhibitors like CDK8-IN-14 (compound 12 from the same study, IC50 = 39.2 nM) and CDK8/19-IN-1 (CDK8 IC50 = 0.46 nM, CDK19 IC50 = 0.99 nM), which possess different potency and target spectra [1][2]. Notably, while CDK8/19-IN-1 is a highly potent dual CDK8/19 inhibitor, Cdk8-IN-12's selectivity profile is defined by its off-target interactions with GSK-3 isoforms rather than CDK19, enabling distinct pathway interrogation [2].

Kinase Selectivity CDK8 Inhibition Off-Target Profiling

Superior Anti-Proliferative Activity in AML Cell Lines vs. Structural Analog Compound 13

In a head-to-head comparison within the same study, Cdk8-IN-12 (compound 12) exhibited significantly more potent anti-proliferative activity than its close structural analog, compound 13, across a panel of acute myeloid leukemia (AML) cell lines [1]. Specifically, in MOLM-13 cells, Cdk8-IN-12 achieved a GC50 of 0.02 ± 0.01 μM, compared to 0.16 ± 0.02 μM for compound 13—an 8-fold increase in potency. In MV4-11 cells, the GC50 for Cdk8-IN-12 was 0.03 ± 0.01 μM, whereas compound 13 showed a GC50 of 0.36 ± 0.12 μM, a 12-fold difference [1].

Acute Myeloid Leukemia Cell Proliferation Cancer Cell Lines

Demonstrated Oral Bioavailability (F = 38.8%) for In Vivo Studies

Cdk8-IN-12 exhibits acceptable oral bioavailability, a critical parameter for in vivo efficacy and dosing. Following a 10 mg/kg oral dose in mice, Cdk8-IN-12 achieved a bioavailability (F%) of 38.8% [1]. Key pharmacokinetic parameters include a Cmax of 821.82 μg/L, Tmax of 0.88 h, and a terminal half-life (t1/2) of 0.95 h [1]. The study explicitly notes this bioavailability is an improvement over previously reported CDK8 inhibitors from the same research group [2].

Pharmacokinetics Oral Bioavailability In Vivo

Favorable Drug-Drug Interaction Profile: Low CYP450 Inhibition

In vitro CYP450 inhibition assays demonstrate that Cdk8-IN-12 possesses a favorable profile for potential combination therapies, with IC50 values >50 μM against five major human cytochrome P450 isoenzymes (1A2, 2C9, 2C19, 2D6, and 3A4/5) [1]. This low inhibitory potential suggests a reduced risk of pharmacokinetic drug-drug interactions when co-administered with other therapeutics.

Drug Metabolism CYP450 Combination Therapy

Demonstrated CDK-Family Selectivity vs. CDK2, CDK6, CDK7, and CDK9

Cdk8-IN-12 demonstrates a clear selectivity window within the CDK family. It exhibits >25-fold selectivity for CDK8 (IC50 = 39.2 ± 6.3 nM) over CDK2 (IC50 >1000 nM) and significant, though lesser, selectivity over CDK6 (IC50 = 351.9 nM, ~9-fold), CDK7 (IC50 = 301.5 nM, ~7.7-fold), and CDK9 (IC50 = 473.6 nM, ~12-fold) [1]. This profile distinguishes it from pan-CDK inhibitors and defines its utility as a more selective chemical probe.

Kinase Selectivity CDK Family Off-Target

Recommended Applications for Cdk8-IN-12 Based on Empirical Evidence


In Vivo Efficacy Studies in Acute Myeloid Leukemia (AML) Models

Given its potent anti-proliferative activity against MOLM-13 and MV4-11 AML cell lines (GC50 = 0.02-0.03 μM) and its demonstrated oral bioavailability (F = 38.8%), Cdk8-IN-12 is an ideal candidate for in vivo pharmacodynamic and efficacy studies in subcutaneous or disseminated AML xenograft mouse models [1][2]. Researchers can confidently dose via oral gavage based on established PK parameters [2].

Elucidating CDK8-Dependent STAT1/STAT5 Signaling in Cancer Biology

Cdk8-IN-12 has been mechanistically validated to inhibit the phosphorylation of STAT1 at Ser727 and STAT5 at Ser726 in a dose-dependent manner [1]. This makes it a high-value chemical probe for studies dissecting the CDK8-STAT axis in transcriptional regulation, particularly in cancers like AML and colorectal cancer where this pathway is implicated [1].

Combination Therapy Studies with Minimal CYP-Mediated Drug-Drug Interaction Risk

The demonstrated low inhibition potential against major CYP450 isoforms (all IC50 > 50 μM) supports the use of Cdk8-IN-12 in preclinical combination regimens [1]. Researchers can co-administer Cdk8-IN-12 with other anti-cancer agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) with a reduced risk of pharmacokinetic interference, facilitating robust evaluation of synergistic or additive effects [1].

Benchmarking and SAR Studies with Structural Analog Compound 13

The direct comparative data showing Cdk8-IN-12 (compound 12) to be 8- to 12-fold more potent than its close analog compound 13 in AML cell lines provides a clear rationale for using Cdk8-IN-12 as a benchmark compound in structure-activity relationship (SAR) studies [1]. It serves as a superior lead-like reference point for medicinal chemistry efforts focused on improving potency, selectivity, or pharmacokinetic properties within this chemical series [1].

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